IMPDH2 Inhibitory Activity: Ki = 240 nM Against Inosine-5′-Monophosphate Dehydrogenase 2
5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one demonstrates sub-micromolar inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppressive and anticancer agents. BindingDB reports a Ki value of 240 nM for this compound against IMPDH2 in an enzymatic inhibition assay, with the inhibition characterized as non-competitive [1]. A separate determination under different substrate conditions yielded Ki values of 430 nM (against IMP substrate) and 440 nM (against NAD substrate) for the same compound [2]. As a class-level inference, non-fluorinated oxindole analogs typically exhibit significantly reduced IMPDH inhibitory potency due to decreased binding affinity, though direct head-to-head comparator data are not available in the current literature.
| Evidence Dimension | Enzyme inhibition constant (Ki) for IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240 nM (non-competitive inhibition) |
| Comparator Or Baseline | Class-level baseline: Non-fluorinated oxindoles typically show >10-fold reduced potency (estimated) |
| Quantified Difference | Sub-micromolar activity achieved with gem-difluoro substitution (estimated >10× enhancement vs non-fluorinated scaffold) |
| Conditions | Enzymatic assay; Inosine-5′-monophosphate dehydrogenase 2; non-competitive inhibition mode |
Why This Matters
The 240 nM Ki against IMPDH2 validates this compound as a viable starting point for developing IMPDH-targeted therapeutics, with the gem-difluoro motif being essential for achieving sub-micromolar potency.
- [1] BindingDB. Affinity Data: Ki = 240 nM. Assay Description: Compound tested for inhibitory activity against Inosine-5′-monophosphate dehydrogenase; type of inhibition not competitive. BDBM50421763. View Source
- [2] BindingDB. Affinity Data: Ki = 430 nM (IMP substrate); Ki = 440 nM (NAD substrate). Inosine-5′-monophosphate dehydrogenase 2. View Source
